(2,4-Dichloro-3-methylphenyl)methanol

Medicinal Chemistry Physicochemical Property Prediction SAR Studies

Procurement pain point: Finding a validated 3-methyl-2,4-dichlorobenzyl alcohol scaffold for reproducible SAR or patent-protected synthesis pathways. **Our solution:** - Quantified LogP ≈2.79 (vs 2.4-DCl-BnOH LogP≈2.0) to probe lipophilicity effects on membrane penetration - Direct precursor to 2,4-dichloro-3-methylphenol - key herbicide intermediate - ≥98% HPLC purity ensures batch-to-batch consistency for process chemistry

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B14025480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-3-methylphenyl)methanol
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)CO)Cl
InChIInChI=1S/C8H8Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3
InChIKeyGMYPBCUXPLDCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dichloro-3-methylphenyl)methanol Specifications


(2,4-Dichloro-3-methylphenyl)methanol (CAS 1806304-20-0) is a chlorinated aromatic alcohol with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol [1]. It belongs to the class of substituted benzyl alcohols, which are recognized in the literature for their potential as antimicrobial agents [2]. Commercially, the compound is typically supplied with a purity specification of ≥98% (HPLC) . Its structural motif—a benzene ring with chlorine atoms at the 2- and 4-positions and a methyl group at the 3-position relative to the methanol substituent—differentiates it from other benzyl alcohol analogs. This specific substitution pattern is expected to influence its physicochemical properties and, consequently, its utility as a synthetic intermediate or as a bioactive scaffold in agrochemical and pharmaceutical research [3].

(2,4-Dichloro-3-methylphenyl)methanol: Irreplaceable in R&D


Direct substitution with structurally similar benzyl alcohols or halogenated phenols is inadvisable due to the compound's unique substitution pattern, which critically modulates its physical properties and biological interactions. The introduction of a methyl group at the 3-position of the 2,4-dichlorophenyl ring creates a specific steric and electronic environment that is absent in analogs such as 2,4-dichlorobenzyl alcohol (CAS 1777-82-8) or 3,4-dichlorobenzyl alcohol (CAS 1805-32-9) [1]. This distinction is paramount in structure-activity relationship (SAR) studies. For example, while a broad class of benzyl alcohol derivatives has been shown to exhibit antimicrobial activity [2], the specific efficacy, potency, and spectrum of activity are highly dependent on the exact nature and position of the substituents. Using a non-identical analog in a synthesis or bioassay would introduce uncontrolled variables, leading to irreproducible results or the generation of an incorrect derivative. Furthermore, procurement of the specific CAS 1806304-20-0 ensures access to a well-defined starting material for the synthesis of proprietary intermediates, particularly in the agrochemical field, where closely related phenols are key building blocks [3].

(2,4-Dichloro-3-methylphenyl)methanol Differentiation Data


Lipophilicity Comparison with 2,4-Dichlorobenzyl Alcohol

The presence of a methyl group at the 3-position differentiates (2,4-Dichloro-3-methylphenyl)methanol from the widely used antiseptic analog, 2,4-dichlorobenzyl alcohol (CAS 1777-82-8). This methyl substituent significantly increases the predicted LogP (octanol-water partition coefficient) of the compound to approximately 2.79, compared to a predicted LogP of approximately 2.0 for the non-methylated analog . This ~0.8 unit increase in LogP suggests a notably higher lipophilicity for the 3-methyl derivative.

Medicinal Chemistry Physicochemical Property Prediction SAR Studies

Agrochemical Intermediate Distinction

The specific substitution pattern (2-Cl, 3-CH3, 4-Cl) of this benzyl alcohol distinguishes it from other dichlorobenzyl alcohol regioisomers. While 2,4-dichlorobenzyl alcohol and 3,4-dichlorobenzyl alcohol have been reported to possess antimicrobial properties [1], the introduction of the 3-methyl group creates a unique and non-interchangeable intermediate. This compound serves as a specific precursor to 2,4-dichloro-3-methylphenol , which itself is a key intermediate in the synthesis of certain herbicides [2]. The use of a different regioisomer or non-methylated analog would lead to a different final product, rendering the synthetic pathway invalid for the intended target.

Organic Synthesis Agrochemical Intermediate Fine Chemicals

Lipophilicity vs. Chloroxylenol (DCMX)

(2,4-Dichloro-3-methylphenyl)methanol shares the same molecular formula (C8H8Cl2O) and weight (191.05 g/mol) as 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9), a well-established antimicrobial agent [1]. However, it is the functional group difference (a primary alcohol versus a phenol) that fundamentally separates them. The predicted LogP of approximately 2.79 for the target compound is lower than the reported LogP of approximately 3.4-3.5 for DCMX [2]. This 0.6-0.7 unit difference in LogP, driven by the phenolic -OH versus the benzyl -OH, has major implications for solubility, reactivity, and biological target engagement.

Antimicrobial Disinfectant Preservative

Herbicide Intermediate Evidence

While direct biological activity data for (2,4-Dichloro-3-methylphenyl)methanol is sparse, its value proposition is anchored in its role as a direct precursor to 2,4-dichloro-3-methylphenol . This phenol is explicitly claimed in patent literature as a key intermediate for the production of herbicides [1][2]. For instance, it is used in the synthesis of methyl 2-(2,4-dichloro-3-methylphenoxy) propionate, a known herbicide intermediate [3]. This established synthetic pathway provides a clear, quantifiable justification for procurement over other benzyl alcohols that lack this documented downstream application.

Herbicide Synthesis Agrochemical R&D Chemical Process Development

(2,4-Dichloro-3-methylphenyl)methanol Research Applications


Antimicrobial Lead Optimization & SAR

This compound is ideal for medicinal chemistry campaigns exploring the structure-activity relationships (SAR) of substituted benzyl alcohols as antimicrobial agents. The quantifiable difference in lipophilicity (LogP ≈ 2.79) compared to the less lipophilic 2,4-dichlorobenzyl alcohol (LogP ≈ 2.0) and the more lipophilic DCMX (LogP ≈ 3.4-3.5) [1] allows researchers to systematically probe the impact of lipophilicity on membrane penetration and potency within a congeneric series. This is critical for lead optimization efforts focused on improving pharmacokinetic properties.

Herbicide Intermediate Synthesis

This compound is a critical procurement item for process chemistry groups and agrochemical discovery teams. It serves as a direct and well-documented precursor to 2,4-dichloro-3-methylphenol, a key intermediate in the synthesis of a class of proprietary herbicides [2][3]. Its use ensures access to a specific chemical space outlined in existing patents, allowing researchers to explore novel analogs or scale up known synthetic pathways for in vivo testing, bypassing the need for more complex, multi-step syntheses from other starting materials.

Bioconjugate Probe Development

The presence of a primary alcohol functional group, combined with the unique 3-methyl-2,4-dichlorophenyl moiety, makes this compound a valuable building block for creating bioconjugate probes. The alcohol can be readily functionalized (e.g., into an ester, ether, or amine) to attach the halogenated aromatic core to a biomolecule or a solid support [4]. The specific lipophilicity and chlorine content of the core can then be leveraged to impart unique mass spectrometry signatures or to study hydrophobic interactions in biological systems.

Specialty Monomer Synthesis

In materials science, (2,4-Dichloro-3-methylphenyl)methanol can be utilized as a monomer or functional chain-end modifier in polymer synthesis. The primary alcohol can be incorporated into polyesters, polyurethanes, or polyethers, introducing a halogenated, aromatic pendant group. This incorporation is expected to modify the bulk material's properties, such as increasing its refractive index, altering its glass transition temperature (Tg), or enhancing its flame retardancy due to the presence of chlorine atoms [5]. Its distinct substitution pattern, as compared to other dichlorobenzyl alcohols, offers a unique way to fine-tune these material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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